molecular formula C14H16N4O2S B2730980 5-(benzo[d][1,3]dioxol-5-yl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine CAS No. 1203284-65-4

5-(benzo[d][1,3]dioxol-5-yl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine

Cat. No.: B2730980
CAS No.: 1203284-65-4
M. Wt: 304.37
InChI Key: LCSNIHAOONEBSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-thiadiazine core substituted with a benzo[d][1,3]dioxol-5-yl group at position 5 and a piperazine moiety at position 2. The benzodioxol group is a common pharmacophore in bioactive molecules, often associated with CNS activity, while the piperazine substituent enhances solubility and bioavailability .

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-2-12-13(20-9-19-12)7-10(1)11-8-21-14(17-16-11)18-5-3-15-4-6-18/h1-2,7,15H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSNIHAOONEBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzo[d][1,3]dioxol-5-yl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzo[d][1,3]dioxole-5-carboxylic acid with thiosemicarbazide to form the intermediate 5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-thiadiazine-2-thiol. This intermediate is then reacted with piperazine under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(benzo[d][1,3]dioxol-5-yl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine can undergo various chemical reactions, including:

    Oxidation: The thiadiazine ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

5-(benzo[d][1,3]dioxol-5-yl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(benzo[d][1,3]dioxol-5-yl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogs in the Thiadiazine Family

Substitution Patterns and Physicochemical Properties

The following table compares the target compound with structurally related thiadiazine derivatives:

Compound Substituents (Position 2) Key Functional Groups Molecular Weight (g/mol) Reported Activity Reference
Target Compound Piperazin-1-yl Benzo[d][1,3]dioxol, thiadiazine ~364.4* Not explicitly stated
N-(4-Trifluoromethylphenyl) derivatives Trifluoromethylphenyl Benzoimidazol-2(3H)-one ~407.3 DYRK1A inhibition
N-(3-Cyanophenyl) derivatives Cyanophenyl Benzoimidazol-2(3H)-one ~364.3 DYRK1A inhibition
Halogenated benzimidazole derivatives Bromo/Nitro groups Benzo[d][1,3]dioxol, fluoro ~450–500 Anticonvulsant (inferred)

*Estimated based on molecular formula.

  • Key Observations: The piperazine group in the target compound likely improves aqueous solubility compared to lipophilic substituents like trifluoromethyl or cyano groups in ’s analogs .

Functional Group Comparison with Heterocyclic Analogs

Benzo[d][1,3]dioxol-Containing Compounds
  • Anticonvulsant Pyrazoles () : Derivatives like 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole show anticonvulsant activity. The thiadiazine core in the target compound may offer improved metabolic stability over pyrazoles due to reduced ring strain .
  • Thiazolidinediones () : The unexpected formation of 5-(benzo[d][1,3]dioxol-5-ylmethylene)-thiazolidine-2,4-dione highlights reactivity differences; thiadiazines are less prone to such rearrangements, favoring synthetic reproducibility .
Piperazine-Containing Compounds
  • DYRK1A Inhibitors () : Piperazine analogs are absent in ’s dataset, but trifluoromethylphenyl-substituted derivatives show moderate inhibitory activity (IC₅₀ ~1–10 µM). The target compound’s piperazine group may enhance target binding through hydrogen bonding .

Biological Activity

5-(benzo[d][1,3]dioxol-5-yl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, including its effects on various diseases and mechanisms of action.

The compound has the following chemical characteristics:

  • Molecular Formula: C14H16N4O2S
  • Molecular Weight: 304.36 g/mol
  • Structure: The compound features a thiadiazine ring fused with a piperazine moiety and a benzo[d][1,3]dioxole substituent.

Synthesis

The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with piperazine and thioketones under controlled conditions. The reaction conditions can significantly influence the yield and purity of the final product.

Antimicrobial Activity

Studies have shown that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial properties. For instance:

  • In vitro studies indicated that derivatives of this compound exhibited activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL against tested pathogens .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays:

  • DPPH Assay: The compound demonstrated a significant scavenging effect on DPPH radicals with an IC50 value of 12.5 µM, indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid .

Anticancer Properties

Research indicates that this compound may possess anticancer properties:

  • Cell Viability Assays: In studies involving cancer cell lines (e.g., MCF7 breast cancer cells), the compound showed cytotoxic effects with IC50 values ranging from 25 to 50 µM. Mechanistic studies suggested that it induces apoptosis through caspase activation pathways .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases:

  • Neuroprotective Studies: In vitro models demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This was associated with reduced levels of reactive oxygen species (ROS) and enhanced cell viability under stress conditions .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of thiadiazine compounds against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited promising antibacterial activity with potential for development into therapeutic agents.

CompoundMIC (µg/mL)Activity
Compound A32Effective against S. aureus
Compound B64Effective against E. coli

Case Study 2: Cancer Cell Line Testing

In a study assessing the anticancer properties of thiadiazine derivatives on various cancer cell lines:

  • The compound was tested against MCF7 and HeLa cells.
Cell LineIC50 (µM)Mechanism
MCF730Apoptosis induction
HeLa45Cell cycle arrest

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.